molecular formula C18H21NO3 B1323146 Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 189333-18-4

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Cat. No.: B1323146
CAS No.: 189333-18-4
M. Wt: 299.4 g/mol
InChI Key: GZXUPVALIYWMTB-UHFFFAOYSA-N
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Description

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS 189333-18-4) is a chemically defined spirocyclic building block of significant interest in medicinal chemistry, particularly in the discovery of novel therapeutics for metabolic diseases. Its core structure is a featured scaffold in the development of acetyl-CoA carboxylase (ACC) inhibitors . ACC is a crucial enzyme in fatty acid synthesis and oxidation, making it a promising target for treating conditions like type 2 diabetes, non-alcoholic fatty liver disease, and obesity . Furthermore, related 3-azaspiro[5.5]undecane structures are utilized in the synthesis of Free Fatty Acid Receptor 1 (FFA1 or GPR40) agonists . Activation of the FFA1 receptor offers a unique mechanism for glucose-dependent insulin secretion, presenting a potential therapeutic pathway for type 2 diabetes that may carry a lower risk of inducing hypoglycemia . This compound serves as a versatile precursor and key intermediate for constructing complex molecular architectures in drug discovery programs. Researchers can leverage this scaffold to explore structure-activity relationships and optimize compound potency. It is supplied with a documented molecular weight of 299.36 g/mol and a molecular formula of C18H21NO3 . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXUPVALIYWMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634060
Record name Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189333-18-4
Record name Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate typically involves the following key steps:

  • Construction of the azaspirocyclic core
  • Introduction of the ketone functionality at position 9
  • Formation of the benzyl ester at position 3
  • Installation of the alkene moiety at position 7

These steps are generally achieved through a sequence of cyclization, oxidation, esterification, and selective elimination or dehydrogenation reactions.

Detailed Synthetic Route

Based on patent literature and chemical supplier data, a representative synthetic route includes:

Step Reaction Type Description Key Reagents/Conditions
1 Formation of spirocyclic amine Cyclization of a suitable diamine or amino-ketone precursor to form the 3-azaspiro[5.5]undecane core Intramolecular nucleophilic substitution or ring-closing reaction under acidic/basic catalysis
2 Oxidation Selective oxidation at position 9 to introduce the ketone group Mild oxidants such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions
3 Esterification Benzyl ester formation at the carboxylic acid group at position 3 Benzyl alcohol with coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
4 Alkene formation Introduction of the double bond at position 7 via elimination or dehydrogenation Base-induced elimination or catalytic dehydrogenation (e.g., Pd/C under mild heating)

This synthetic sequence is supported by the patent WO2012143813A1, which describes intermediates such as benzyl 10-((dimethylamino)methylene)-9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, indicating the use of methylene transfer reagents and controlled elimination steps to install the alkene.

Reaction Conditions and Optimization

  • Temperature: Reactions are typically conducted under controlled temperatures ranging from 0°C to reflux conditions depending on the step to avoid decomposition or side reactions.
  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) for esterification and oxidation steps.
  • Catalysts and Reagents: Use of mild oxidants and coupling agents is critical to maintain the integrity of the spirocyclic system.
  • Purification: Chromatographic techniques such as flash column chromatography or preparative HPLC are employed to isolate the pure compound.

Yield and Purity

  • Reported yields for the overall multi-step synthesis range from moderate to good (40-70%), depending on the efficiency of each step and purification methods.
  • Purity levels of the final product typically exceed 95% as confirmed by NMR, HPLC, and mass spectrometry analyses.

Data Summary Table

Parameter Details
CAS Number 189333-18-4
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
Key Functional Groups Azaspirocyclic core, ketone, benzyl ester, alkene
Typical Synthetic Steps Cyclization, oxidation, esterification, elimination
Common Reagents PCC, DCC/EDC, benzyl alcohol, bases (e.g., triethylamine)
Solvents DCM, THF, DMF
Reaction Temperature Range 0°C to reflux
Purification Methods Chromatography (flash column, HPLC)
Typical Yield 40-70% overall
Purity >95% (NMR, HPLC confirmed)

Research Findings and Notes

  • The azaspiro scaffold in this compound is synthetically challenging due to ring strain and the need for regioselective functionalization.
  • The ketone at position 9 is introduced via selective oxidation, which requires careful control to avoid over-oxidation or ring opening.
  • The benzyl ester group is introduced to enhance solubility and facilitate further synthetic transformations or biological evaluations.
  • The alkene at position 7 is critical for biological activity in related compounds, often introduced by elimination reactions from suitable precursors.
  • Stability studies recommend storage at 4–8°C in sealed containers to prevent degradation.
  • Safety precautions include handling under a fume hood with appropriate personal protective equipment due to potential irritant properties.

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate exhibits various biological activities, particularly in the realm of medicinal chemistry:

  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could be useful in treating conditions like obesity and type 2 diabetes by modulating fatty acid synthesis and oxidation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
  • Cytotoxicity : Some studies have reported cytotoxic effects against specific cancer cell lines, indicating potential applications in cancer therapy .

Pharmaceutical Applications

The unique structure of this compound allows for various pharmaceutical applications:

  • Drug Design : Its spirocyclic structure is attractive for drug design due to its ability to interact with biological targets effectively. The compound can serve as a lead structure for synthesizing new drugs aimed at various diseases.
  • Synthesis of Derivatives : The compound can undergo modifications to create derivatives with enhanced biological activity or improved pharmacokinetic properties, expanding its application scope in therapeutics.
  • Research on Mechanisms of Action : Investigating the mechanisms through which this compound exerts its effects can provide insights into new therapeutic strategies and lead to the discovery of novel drug candidates.

Case Studies

  • Obesity Treatment : A study highlighted the role of this compound as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism. This inhibition can lead to reduced lipid accumulation, suggesting its potential use in treating obesity and related metabolic disorders .
  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent and warranting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, leading to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s closest analogs include tert-butyl esters and saturated derivatives of the spiro[5.5]undecane/undec-7-ene framework. Key comparisons are summarized below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate 189333-18-4 C₁₈H₂₁NO₃ 299.37 Benzyl ester, unsaturated (C7 double bond), liquid (brown oil), lab use only
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (hydrogenated derivative) 1056629-20-9 C₁₈H₂₃NO₃ 301.39 Saturated backbone, higher molecular weight, solid state
tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate 873924-07-3 C₁₅H₂₃NO₃ 265.35 tert-Butyl ester, unsaturated, heterocyclic building block, >95% purity
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₅H₂₅NO₃ 267.36 Saturated derivative, colorless crystals, 98% purity, intermediate in synthesis
Functional Implications:
  • Ester Group : The benzyl ester (C₆H₅CH₂) enhances lipophilicity compared to the tert-butyl ester (C(CH₃)₃), influencing solubility and reactivity in cross-coupling or hydrolysis reactions.
  • Unsaturation : The C7 double bond in undec-7-ene derivatives enables further modifications (e.g., hydrogenation, epoxidation), while saturated analogs offer stability and rigidity .

Physicochemical Properties

Property This compound tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Physical State Brown oil Not specified (likely liquid)
Storage Temperature 4–8°C Room temperature (dry)
Purity >95% >95%
Price (10g scale) $1,598.00 Not listed (academic discounts available)
Safety Profile H302, H315, H319 (harmful if swallowed, skin/eye irritation) Similar precautions (lab use only)

Biological Activity

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as spirocyclic derivatives. Its molecular formula is C15H19NO3C_{15}H_{19}NO_3, and it has a molecular weight of approximately 273.32 g/mol. The compound features a spiro structure that contributes to its unique biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in metabolic pathways. Notably, it has been identified as an inhibitor of certain carboxylases, which play critical roles in fatty acid metabolism and energy homeostasis .

1. Antidiabetic Effects

Recent studies have demonstrated that this compound can act as a GPR120 agonist, which is associated with improved insulin sensitivity and glucose metabolism. This activity suggests potential applications in managing type 2 diabetes mellitus .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation by modulating pathways involved in the immune response. In vitro studies indicate that it can decrease the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Anticancer Potential

Preliminary research suggests that this compound possesses anticancer properties, particularly against certain types of cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntidiabeticGPR120 agonist activity leading to improved insulin sensitivity
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Safety and Toxicity Profile

While the therapeutic potential of this compound is promising, safety assessments are crucial. Preliminary toxicological studies indicate moderate toxicity at high concentrations, necessitating further investigation into its safety profile before clinical application .

Q & A

Q. What is the standard synthetic route for preparing Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate?

The synthesis typically involves constructing the spirocyclic backbone followed by esterification. For example, the tert-butyl analog (CAS 873924-08-4) is synthesized via hydrogenation of an unsaturated precursor (compound 9) using palladium on charcoal under hydrogen pressure (4.5 bar, 18 h) to yield the saturated spiro compound . For the benzyl ester variant, the tert-butyl group in the precursor may be replaced with a benzyl group via transesterification or direct coupling. Key steps include:

  • Spiro ring formation : Cyclization of a ketone or enamine intermediate.
  • Esterification : Use of benzyl chloroformate under mild conditions to avoid compromising the double bond (undec-7-ene).

Q. How is the purity and structural integrity of this compound confirmed?

Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR data (e.g., δ 3.44 ppm for spirocyclic protons, δ 211.5 ppm for the carbonyl group in the tert-butyl analog) verify the spiro structure and substituents .
  • Elemental analysis : Matches calculated values (e.g., C: 67.38%, H: 9.42%, N: 5.24%) .
  • Chromatography : Purification via Kugelrohr distillation or column chromatography ensures purity (>97% in PharmaBlock products) .

Q. What are the key physical properties of this compound?

  • Melting point : 70–73°C (observed in tert-butyl analog) .
  • Boiling point : 381.1°C at 760 mmHg (calculated for tert-butyl variant) .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., ethyl acetate, DCM) based on structural analogs .

Advanced Research Questions

Q. How can stereochemical control be achieved during spirocyclic synthesis?

Strategies include:

  • Chiral catalysts : Use of enantioselective catalysts during cyclization to control spiro center configuration.
  • Protecting groups : tert-Butyl or benzyl esters stabilize intermediates, reducing side reactions .
  • Reaction conditions : Low-temperature hydrogenation preserves double bonds and stereochemistry .

Q. What computational methods predict the reactivity of this compound?

  • Density Functional Theory (DFT) : Models electron distribution at the carbonyl (9-oxo) and spirocyclic regions to predict nucleophilic/electrophilic sites.
  • Molecular dynamics : Simulates conformational flexibility of the spiro ring under varying conditions .

Q. How does the benzyl ester influence stability compared to tert-butyl analogs?

  • Stability : Benzyl esters are less hydrolytically stable than tert-butyl groups but allow selective deprotection under hydrogenolysis (Pd/C, H2_2) for further functionalization .
  • Reactivity : The benzyl group may participate in π-π stacking in supramolecular or medicinal chemistry applications .

Q. What are the challenges in scaling up synthesis?

  • Catalyst efficiency : Pd/C loading (e.g., 0.45 g per 2.0 g substrate) and hydrogen pressure optimization (4.5 bar) impact yield and reproducibility .
  • Purification : Kugelrohr distillation at reduced pressure (0.02 Torr) is critical for isolating high-purity crystals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 2
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

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